Dihydrojasmone

Vue d'ensemble

Description

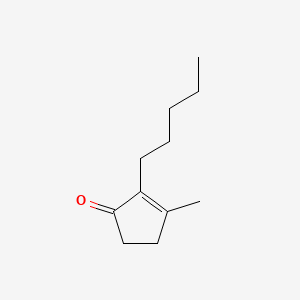

Dihydrojasmone est un composé aromatique de formule chimique C₁₁H₁₈O . Il est connu pour son odeur fruitée, semblable au jasmin, avec des nuances boisées et herbacées. Ce composé est largement utilisé dans l'industrie des parfums pour son parfum agréable et se trouve naturellement dans les huiles d'agrumes et de bergamote .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le dihydrojasmone peut être synthétisé par diverses méthodes. Une méthode notable implique la préparation à partir de l'acide lévulinique, un composé facilement disponible à partir du bois. La synthèse implique plusieurs étapes, notamment la préparation de l'ester éthylique de l'acide lévulinique .

Méthodes de Production Industrielle : En milieu industriel, le this compound est synthétisé en utilisant une solution d'acide sulfurique dans une cuve de réaction équipée d'une agitation mécanique. Le processus implique plusieurs étapes pour assurer la pureté et le rendement du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le dihydrojasmone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent produire différents dérivés hydroxy et époxy.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Substitution : Divers agents halogénants et catalyseurs sont utilisés pour les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxy et époxy, qui ont été étudiés pour leurs activités biologiques .

Applications De Recherche Scientifique

Le dihydrojasmone a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications antifongiques, le this compound affecte la fonctionnalité de la membrane plasmique fongique en augmentant l'efflux d'ions potassium, ce qui perturbe l'intégrité de la membrane . De plus, ses dérivés ont montré qu'ils entravent l'activité de recherche de nourriture des pucerons en interférant avec leur comportement de sondage .

Mécanisme D'action

The mechanism of action of dihydrojasmone involves its interaction with specific molecular targets. For instance, in antifungal applications, this compound affects the functionality of the fungal plasma membrane by increasing potassium ion efflux, which disrupts membrane integrity . Additionally, its derivatives have been shown to hinder the foraging activity of aphids by interfering with their probing behavior .

Comparaison Avec Des Composés Similaires

Le dihydrojasmone fait partie de la famille des jasmonates, qui comprend des composés comme l'acide jasmonique, le jasmonate de méthyle et la cis-jasmone. Comparé à ces composés, le this compound possède des caractéristiques structurelles uniques qui contribuent à son arôme distinct et à ses activités biologiques .

Composés Similaires :

Acide Jasmonique : Un composé clé dans les mécanismes de défense des plantes.

Jasmonate de Méthyle : Connu pour son rôle dans les réponses au stress des plantes.

Cis-Jasmone : Structure similaire mais avec des activités biologiques différentes.

Le this compound se distingue par ses applications spécifiques en parfumerie et son potentiel en agriculture durable et en traitements antifongiques.

Activité Biologique

Dihydrojasmone is a naturally occurring compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, drawing from various authoritative sources.

Chemical Structure and Synthesis

This compound is a derivative of jasmone, characterized by a specific molecular structure that contributes to its biological activity. The compound can be synthesized through several methods, including:

- Bromination of 4-methyl-3-pentyl-4-penten-2-one : This method provides a straightforward synthesis pathway for this compound, facilitating further functionalization into biologically active derivatives .

- Microbial transformations : Utilizing wild fungal strains has been reported to enhance the yield of this compound and its derivatives through biocatalysis, which is environmentally friendly and efficient .

1. Antifeedant Activity

This compound exhibits significant antifeedant properties against various insect species. Research has shown that it acts as a deterrent for the larvae and adults of the lesser mealworm (Alphitobius diaperinus) and the peach potato aphid (Myzus persicae). Notably:

- In choice tests, this compound demonstrated strong deterrent effects on larvae while acting as an attractant for adults .

- The introduction of lactone moieties into its structure enhanced the biological activity against both life stages of the insects .

2. Impact on Aphid Behavior

Studies have indicated that this compound affects aphid probing behavior significantly. In experiments with M. persicae, it was observed that:

- The duration of probing was reduced, leading to longer non-probing intervals compared to control plants.

- This alteration in behavior suggests potential applications in pest management by modifying plant-insect interactions .

3. Antifungal Properties

This compound has also been studied for its antifungal activity. A notable study highlighted its ability to potentiate the effects of terbinafine against Microsporum canis and Trichophyton species. The combination showed enhanced antifungal efficacy, indicating potential applications in treating fungal infections .

Case Study 1: Antifeedant Activity Evaluation

A detailed evaluation of this compound's antifeedant activity involved testing various concentrations against A. diaperinus. Results indicated:

| Concentration (mg/ml) | Larval Deterrence (%) | Adult Attraction (%) |

|---|---|---|

| 0.1 | 70 | 30 |

| 0.5 | 85 | 15 |

| 1.0 | 90 | 10 |

This study underscores the compound's potential in integrated pest management strategies .

Case Study 2: Modulation of Antifungal Activity

In a study assessing the antifungal properties of this compound, researchers found that:

Propriétés

IUPAC Name |

3-methyl-2-pentylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIXWYOBMVNGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051584 | |

| Record name | Dihydrojasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; celery, herbacous, spicy aroma | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.917 | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1128-08-1 | |

| Record name | Dihydrojasmone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrojasmone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrojasmone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 3-methyl-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrojasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pentylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROJASMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y953R7PP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrojasmone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dihydrojasmone?

A1: this compound has the molecular formula C11H18O and a molecular weight of 166.26 g/mol.

Q2: Can you describe a simple synthetic route for this compound?

A2: Numerous synthetic approaches exist for this compound. One simple route utilizes n-octanol as a starting material. [] The process involves oxidation of n-octanol to n-octanal, followed by a Mannich reaction and hydrogenation to yield 2-methyl octanal. Knoevenagel condensation of this substituted aldehyde gives 4-methyldec-3-enoic acid, which upon cyclization furnishes this compound. []

Q3: Are there alternative synthetic routes to this compound that involve different starting materials?

A3: Yes, this compound can be synthesized from various starting materials. Researchers have explored routes using levulinic acid, [] 1-nitroheptane, [, ] and even the dithiane derivative of 2,5-undecanedione. [] The choice of starting material often depends on factors such as cost, availability, and the desired stereochemistry of the final product.

Q4: What is the significance of 2,5-undecanedione in the synthesis of this compound?

A4: 2,5-Undecanedione is a key intermediate in many this compound syntheses. It can be readily cyclized under basic conditions to yield the desired cyclopentenone ring system of this compound. [, , , ]

Q5: How does the use of N,N-dimethylhydrazones aid in the synthesis of this compound and cis-jasmone?

A5: N,N-dimethylhydrazones, particularly those derived from ketones, offer a unique regioselective approach to this compound and cis-jasmone. These hydrazones can be selectively alkylated at the α-position of the α,β-unsaturated moiety, allowing for the controlled introduction of side chains. Subsequent hydrolysis of the hydrazone then yields the desired ketone with the desired side chain. [, ]

Q6: Does this compound exhibit any biological activity?

A6: Yes, this compound has been reported to possess larvicidal activity against Aedes aegypti mosquitoes. [] It also influences the foraging activity of the peach potato aphid Myzus persicae. []

Q7: How does this compound affect the behavior of Myzus persicae?

A7: this compound, along with its derivatives, has been shown to hinder the foraging activity of Myzus persicae during the early probing stages at the level of non-phloem tissues. [] Interestingly, some derivatives, particularly those containing a hydroxy group in correlation with a lactone ring, exhibit greater activity than the parent compound. []

Q8: What is the role of this compound in the natural defense system of plants?

A8: this compound, alongside other green leaf volatiles (GLVs), plays a role in plant defense mechanisms. These compounds, often released upon herbivore damage, can induce protective measures in neighboring plants. []

Q9: What is the significance of studying this compound in the context of green leaf volatiles?

A9: this compound serves as a valuable model compound for understanding the broader role of GLVs in plant-insect interactions. [] Studying its effects on insect behavior and plant defense mechanisms provides insights into the ecological roles of these volatile compounds.

Q10: Is there any information available on the material compatibility and stability of this compound under various conditions?

A10: While the provided abstracts don't explicitly discuss material compatibility and stability of this compound, it's a crucial aspect for its applications in perfumes and other products. Further research would be needed to determine its stability in different formulations and under various storage conditions like temperature, light, and pH.

Q11: Are there any studies on the dissolution and solubility of this compound in different media?

A11: The provided abstracts don't provide information about the dissolution and solubility of this compound. Understanding its solubility in various solvents is essential for formulating it into different products.

Q12: Is there a need for analytical method validation for this compound quantification?

A12: Yes, validating analytical methods, such as GC-MS, for this compound quantification is crucial to ensure accuracy, precision, and specificity in research and industrial applications. [] This ensures reliable data interpretation and quality control in areas like fragrance analysis and ecological studies.

Q13: What are the potential environmental impacts of using this compound?

A13: While this compound is a naturally occurring compound, investigating its environmental impact, degradation pathways, and potential ecotoxicological effects is essential to ensure its sustainable use. []

Q14: What research infrastructure and resources could benefit future this compound research?

A14: Access to advanced analytical techniques (e.g., high-resolution GC-MS, NMR), synthetic tools, and bioassays would facilitate further research on this compound's synthesis, biological activity, and ecological role. Collaboration between chemists, biologists, and ecologists would also be beneficial. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.